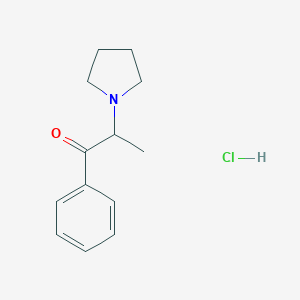
alpha-Pyrrolidinopropiophenone (hydrochloride)
Overview
Description
Alpha-Pyrrolidinopropiophenone (hydrochloride) is a synthetic stimulant drug belonging to the cathinone class. It is structurally similar to the appetite suppressant diethylpropion and has analogous effects in animals. This compound has been detected in “ecstasy” tablets seized by law enforcement authorities in Germany . It is known to produce stimulant effects in animals and humans, although it is said to lack the euphoria associated with other similar compounds .
Mechanism of Action
Target of Action
Alpha-Pyrrolidinopropiophenone (α-PPP) is a stimulant drug . It is similar in structure to the appetite suppressant diethylpropion and has analogous effects in animals .
Mode of Action
As a stimulant, it is believed to enhance the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
Given its stimulant nature, it is likely to affect pathways associated with neurotransmitter synthesis, release, and reuptake . The downstream effects of these changes could include heightened alertness, increased energy, and potentially, euphoria .
Pharmacokinetics
Like other stimulants, it is likely to be rapidly absorbed and distributed throughout the body, with metabolism occurring primarily in the liver . The impact of these ADME properties on the bioavailability of α-PPP is currently unknown .
Result of Action
α-PPP has been found to produce stimulant effects in animals and produces highly stimulating effects in humans, based on the experiences of the individuals who have tried it . It is said to lack euphoria compared to α-PVP . The molecular and cellular effects of α-PPP’s action are likely to include changes in neurotransmitter levels and altered neuronal activity .
Action Environment
The action, efficacy, and stability of α-PPP can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration .
Biochemical Analysis
Cellular Effects
Alpha-Pyrrolidinopropiophenone (hydrochloride) has been shown to have cytotoxic effects on various types of cells, including nervous system cells (SH-SY5Y), liver cells (Hep G2), upper airway epithelium cells (RPMI 2650), and cardiomyocytes (H9C2(2-1)) . It influences cell function by affecting mitochondrial activity and cell membrane integrity .
Molecular Mechanism
It is known to affect the fluidity of the plasma membrane, which may contribute to its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Pyrrolidinopropiophenone (hydrochloride) can be synthesized through various methods. One common synthetic route involves the reaction of propiophenone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of alpha-Pyrrolidinopropiophenone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Alpha-Pyrrolidinopropiophenone (hydrochloride) has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of similar compounds.
Biology: Studied for its effects on the central nervous system and potential neurotoxicity.
Medicine: Investigated for its potential use in the treatment of certain medical conditions, although its use is limited due to its stimulant properties.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
Comparison with Similar Compounds
Alpha-Pyrrolidinopropiophenone (hydrochloride) is similar to other compounds in the cathinone class, such as:
- 4’-Methyl-alpha-pyrrolidinopropiophenone (MePPP)
- 4’-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP)
- 3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP)
- Alpha-Pyrrolidinopentiophenone (alpha-PVP)
- Alpha-Pyrrolidinohexiophenone (alpha-PHP)
Compared to these compounds, alpha-Pyrrolidinopropiophenone (hydrochloride) is known to produce less euphoria and is considered to be less potent .
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZQKJXTMYEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347643 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92040-10-3 | |
| Record name | alpha-Pyrrolidinopropiophenone(hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92040-10-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


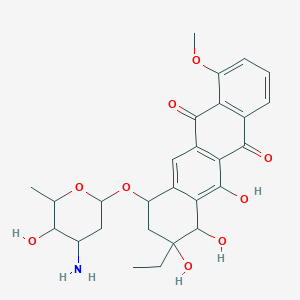
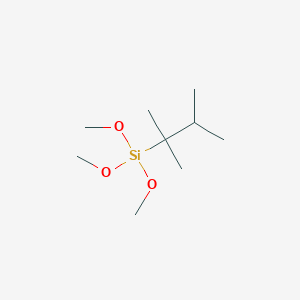
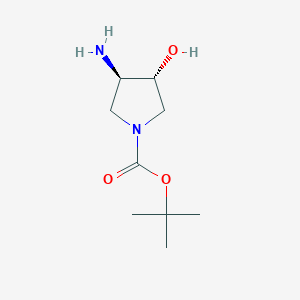
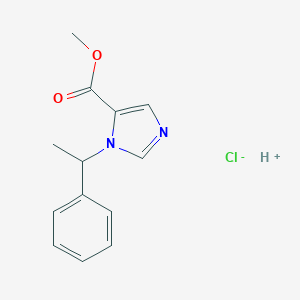
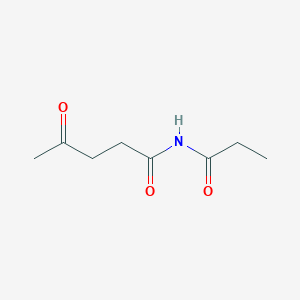
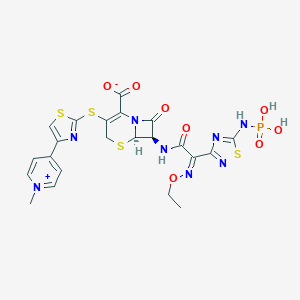

![N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester](/img/structure/B129216.png)
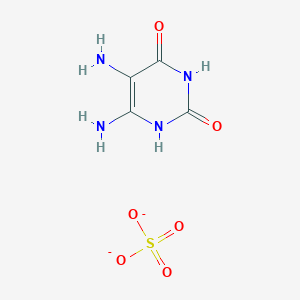
![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)
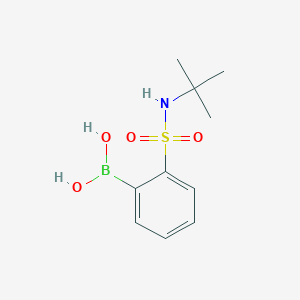
![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B129221.png)

![[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B129224.png)
